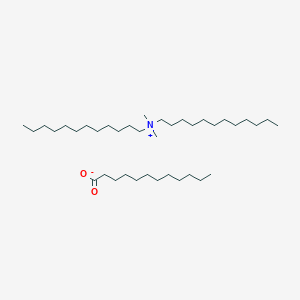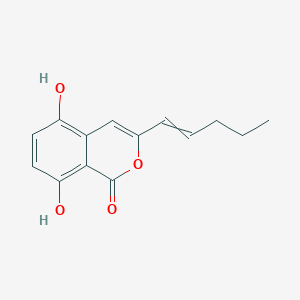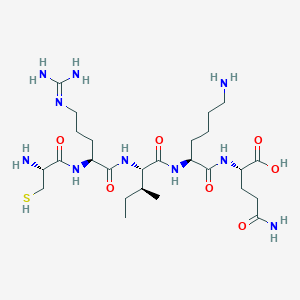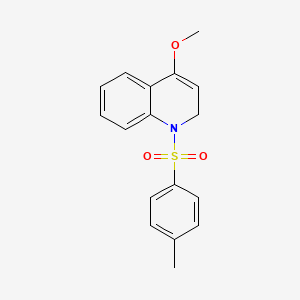![molecular formula C9H13ClN2O2S B14231813 N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide CAS No. 824936-78-9](/img/structure/B14231813.png)
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of 2-chloro-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(1-Aminoethyl)phenyl]methanesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Sulfanilamide: A simpler sulfonamide without the aminoethyl and chlorophenyl groups, commonly used as an antibiotic.
Sulfamethoxazole: A sulfonamide antibiotic with a different substitution pattern, widely used in combination with trimethoprim.
Uniqueness
N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide is unique due to the presence of both the aminoethyl and chlorophenyl groups. These functional groups can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
824936-78-9 |
|---|---|
Formule moléculaire |
C9H13ClN2O2S |
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
N-[4-(1-aminoethyl)-2-chlorophenyl]methanesulfonamide |
InChI |
InChI=1S/C9H13ClN2O2S/c1-6(11)7-3-4-9(8(10)5-7)12-15(2,13)14/h3-6,12H,11H2,1-2H3 |
Clé InChI |
XPPIISNCCJKMSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)NS(=O)(=O)C)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)



![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)

![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)
![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)
![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)

